N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to the isochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the following steps:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of appropriate precursors. For example, a substituted benzaldehyde can undergo a cyclization reaction with a suitable diene under acidic conditions to form the isochromene ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. A fluorobenzene derivative can react with a suitable nucleophile to attach the fluorophenyl group to the isochromene core.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction. An amine derivative can react with a carboxylic acid or its derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isochromene ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions can occur at the carbonyl group of the isochromene ring. Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)benzamide: This compound also contains a fluorophenyl group and a carboxamide group but lacks the isochromene core. It has different chemical and biological properties.
N-(4-fluorophenyl)-2-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the isochromene ring. It may exhibit different reactivity and biological activities.
N-(4-chlorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14FNO3 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C17H14FNO3/c1-10-2-3-11-9-15(22-17(21)14(11)8-10)16(20)19-13-6-4-12(18)5-7-13/h2-8,15H,9H2,1H3,(H,19,20) |
InChI Key |
WMYXTSAAOKIJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=CC=C(C=C3)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.